molecular formula C12H13N3O4S2 B5612646 N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5612646
M. Wt: 327.4 g/mol
InChI Key: KGAFIXNWXKHVCV-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a heterocyclic compound that contains an oxazole ring, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to interact with various biological targets.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c16-12(13-11-3-6-19-14-11)10-7-9(8-20-10)21(17,18)15-4-1-2-5-15/h3,6-8H,1-2,4-5H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAFIXNWXKHVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyrrolidine and thiophene moieties. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequent reactions introduce the sulfonyl and carboxamide groups, often using reagents such as sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzene-1-sulfonamide
  • 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • N-benzylcarboxamide derivatives

Uniqueness

N-(1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is unique due to its combination of an oxazole ring, a pyrrolidine ring, and a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

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